molecular formula C21H20N4O4 B4563072 2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide

2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide

Cat. No.: B4563072
M. Wt: 392.4 g/mol
InChI Key: MHNGUEJFSLECKK-UHFFFAOYSA-N
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Description

2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.14845513 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

One study focused on the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives, where compounds similar to the query chemical were synthesized and their structures elucidated based on spectral properties and elemental analyses. This research aimed at developing new antimicrobial agents through chemical synthesis, highlighting the compound's relevance in the field of medicinal chemistry (Altalbawy, 2013).

Another study synthesized and characterized novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. The research provided insights into the effect of hydrogen bonding on the self-assembly process and the antioxidant activity of these complexes. The study showcases the potential of such compounds in the development of new materials with specific chemical and physical properties, including their catalytic and antioxidant activities (Chkirate et al., 2019).

Catalytic and Antioxidant Applications

Research into the catalytic performance of Cu(II) Schiff base complexes derived from similar compounds for the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes highlights the utility of such chemicals in facilitating organic synthesis. This work emphasizes the role of these compounds in enhancing the efficiency and selectivity of chemical reactions, which is crucial in the synthesis of complex organic molecules (Ebrahimipour et al., 2018).

Anticancer Activity

A study on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, including compounds structurally similar to the query chemical, investigated their anticancer properties. This research contributes to the ongoing search for new anticancer agents by exploring the biological activities of novel synthetic compounds (Al-Sanea et al., 2020).

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy]-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-15-5-2-3-6-16(15)12-25-9-8-20(23-25)22-21(26)14-27-13-17-11-19(29-24-17)18-7-4-10-28-18/h2-11H,12-14H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNGUEJFSLECKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)COCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide
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2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide
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2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide
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2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide
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2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide
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2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.